

Spectroscopic Characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: A Technical Guide

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Compound of Interest

	(3-(N-
Compound Name:	Cyclopropylsulfamoyl)phenyl)boronic acid
Cat. No.:	B1453536

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid**. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We will explore the expected spectral features, the rationale behind experimental choices, and the interpretation of the resulting data.

Introduction: The Significance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis.^[1] Its utility stems from the presence of two key functional groups: the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the N-cyclopropylsulfamoyl group, which can enhance metabolic stability and bioavailability of drug candidates.^[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final products.

Compound Properties:

Property	Value	Source
CAS Number	913835-28-6	[1] [2]
Molecular Formula	C ₉ H ₁₂ BNO ₄ S	[1] [2]
Molecular Weight	241.07 g/mol	[1] [2]
Melting Point	126-128 °C	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid**, ¹H and ¹³C NMR are essential. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of a closely related analog, 3-(Cyclopropylsulfonyl)phenylboronic acid, and established principles of NMR theory.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the sulfonamide N-H proton, and the boronic acid O-H protons.

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2	s	2H	$\text{B}(\text{OH})_2$	Boronic acid protons are often broad and may exchange with solvent.
~8.0	s	1H	Ar-H	Aromatic proton ortho to both the boronic acid and sulfamoyl groups.
~7.8	d	1H	Ar-H	Aromatic proton ortho to the boronic acid group.
~7.6	d	1H	Ar-H	Aromatic proton ortho to the sulfamoyl group.
~7.5	t	1H	Ar-H	Aromatic proton meta to both groups.
~2.5	m	1H	CH (cyclopropyl)	Methine proton of the cyclopropyl group.
~1.0	m	2H	CH_2 (cyclopropyl)	Methylene protons of the cyclopropyl group.
~0.8	m	2H	CH_2 (cyclopropyl)	Methylene protons of the

cyclopropyl
group.

The chemical shift of the sulfonamide proton is concentration and solvent dependent.

Variable	br s	1H	NH
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Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. A notable feature of boronic acids in ^{13}C NMR is that the carbon atom directly attached to the boron atom is often difficult to observe due to quadrupolar broadening.[\[3\]](#)

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~140	Ar-C	Aromatic carbon attached to the sulfamoyl group.
~135	Ar-C	Aromatic carbon ortho to the boronic acid.
~130	Ar-C	Aromatic carbon ortho to the sulfamoyl group.
~128	Ar-C	Aromatic carbon meta to both groups.
~125	Ar-C	Aromatic carbon para to the boronic acid.
Not Observed	C-B	The carbon attached to the boron is typically not observed.
~30	CH (cyclopropyl)	Methine carbon of the cyclopropyl group.
~6	CH ₂ (cyclopropyl)	Methylene carbons of the cyclopropyl group.

Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Acquisition Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (typically 0-160 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR signals to determine the relative number of protons.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** will be characterized by absorption bands corresponding to the vibrations of the O-H, N-H, S=O, B-O, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

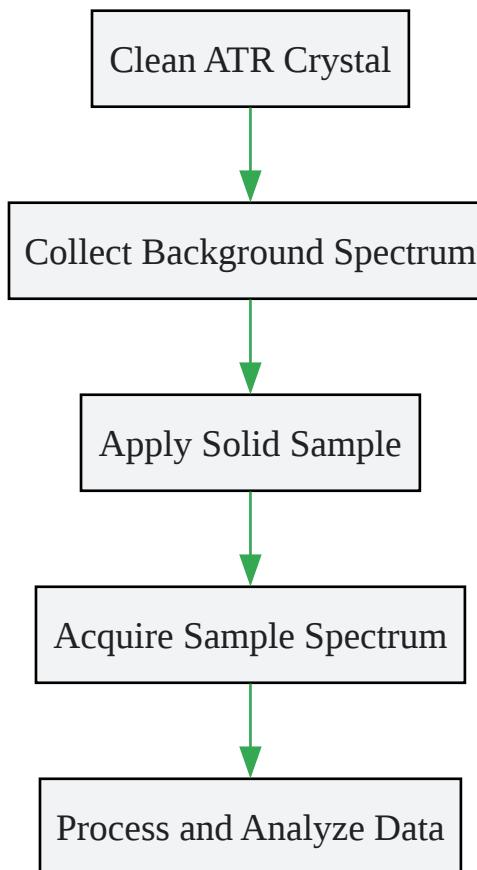
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200 (broad)	O-H stretch	Boronic acid
~3300	N-H stretch	Sulfonamide
3100-3000	C-H stretch (aromatic)	Phenyl group
~1600	C=C stretch	Phenyl group
1350-1310	S=O asymmetric stretch	Sulfonamide
1170-1140	S=O symmetric stretch	Sulfonamide
~1350	B-O stretch	Boronic acid

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step FTIR-ATR Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** powder onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.



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Caption: FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[\[2\]](#)

Expected Mass Spectral Data:

- Molecular Ion (M^+): The expected exact mass for the molecular ion $[C_9H_{12}BNO_4S]^+$ is 241.0580.
- Common Adducts: In electrospray ionization (ESI), adducts with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$) are commonly observed.

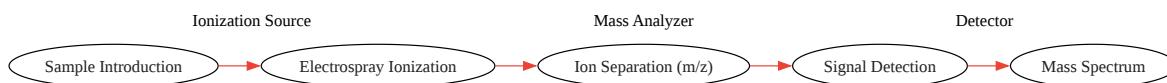
- **Fragmentation:** Fragmentation patterns may involve the loss of water from the boronic acid moiety, or cleavage of the cyclopropyl or sulfamoyl groups.
- **Boroxine Formation:** The detection of a peak corresponding to the trimer minus three water molecules is possible, especially under thermal ionization conditions.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar molecules like **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid**.

Step-by-Step ESI-MS Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a constant flow rate.
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- **Desolvation:** The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.



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Caption: Mass Spectrometry Logical Flow.

Conclusion

The spectroscopic characterization of **(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid** relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectroscopic properties of its constituent functional groups and comparison with closely related analogs allows for a reliable prediction and interpretation of its spectral data. The protocols and expected data presented in this guide provide a solid foundation for researchers working with this important synthetic building block, ensuring its correct identification and quality assessment.

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